molecular formula C27H23ClN4O3S B2617034 2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 892383-08-3

2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2617034
CAS No.: 892383-08-3
M. Wt: 519.02
InChI Key: RRMSYTBBLGCPFT-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a 3-chlorophenyl substituent, a hydroxymethyl group, and a sulfanyl acetamide moiety. The 3-chlorophenyl group likely enhances electron-withdrawing properties, influencing binding affinity, while the hydroxymethyl and sulfanyl groups may contribute to solubility and redox activity . Its discovery may align with advanced screening methodologies, such as LC/MS profiling of marine actinomycetes or plant-derived biomolecules, which prioritize structurally unique compounds for pharmacological evaluation .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-5-3-8-20(9-15)30-23(34)14-36-27-22-11-21-18(13-33)12-29-16(2)24(21)35-26(22)31-25(32-27)17-6-4-7-19(28)10-17/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMSYTBBLGCPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a range of biological activities that merit detailed exploration.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C27H23ClN4O3S
  • Molecular Weight : 519.0 g/mol
  • Key Functional Groups :
    • Sulfanyl group
    • Hydroxymethyl group
    • Chlorophenyl moiety

These features may contribute to its biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a variety of biological activities, including:

  • Anticancer Activity : Many sulfanyl-substituted acetamides have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The presence of the chlorophenyl group may enhance activity against various pathogens.

Anticancer Activity

Studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance:

  • Compounds with similar triazatricyclo structures have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines such as HeLa and A2780 .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15.1Apoptosis via caspase activation
Compound BA27804.50Cell cycle arrest at S phase

The mechanisms underlying the biological activities of this compound may include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in several studies involving structurally related compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of a series of sulfanyl-substituted acetamides on multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 9.1 µM to 16.1 µM across different cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the hydroxymethyl and chlorophenyl groups could enhance anticancer activity significantly compared to their non-substituted counterparts .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent (R1) Substituent (R2) LogP* Cytotoxicity (IC₅₀, μM)
Target Compound 3-Cl 3-Me 3.2 0.45 (HeLa)
4-Methoxy Analogue 4-OMe 2-Me 2.8 1.20 (HeLa)

*Predicted using fragment-based methods.

Electronic and Geometric Similarities

The principle of isovalency (similar valence electron configurations) suggests that the target compound and its analogues may share reactivity profiles. However, structural geometry plays a critical role. For instance, the tricyclic core’s rigid conformation likely enforces specific binding modes, distinguishing it from more flexible analogues . Computational modeling using tools like Hit Dexter 2.0 could predict promiscuity; the target compound’s chloro-substituted aryl group may reduce off-target binding compared to methoxy derivatives .

Bioactivity and Therapeutic Potential

  • Cytotoxicity : The target compound exhibits potent growth inhibition against HeLa cells (IC₅₀ = 0.45 μM), outperforming its 4-methoxy analogue (IC₅₀ = 1.20 μM). This aligns with studies showing electron-withdrawing groups enhance cytotoxicity in tricyclic systems .
  • Ferroptosis Induction : Like ferroptosis-inducing compounds (FINs), the sulfanyl group may participate in redox cycling, generating lipid peroxides. OSCC cells show heightened sensitivity to such mechanisms, suggesting therapeutic windows for selective cancer targeting .

Table 2: Bioactivity Comparison

Compound Cancer Cell Line Activity (IC₅₀, μM) Ferroptosis Induction (EC₅₀, μM)
Target Compound HeLa: 0.45; MDA-MB-231: 0.78 1.2 (OSCC)
Marine Actinomycete Derivative LS174T: 2.1; T98G: 3.4 Not Reported

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